molecular formula C19H13BrO4 B2690758 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637752-29-5

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2690758
CAS No.: 637752-29-5
M. Wt: 385.213
InChI Key: VTDOHYHXQNBMQH-UHFFFAOYSA-N
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Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzofuran and chromenone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Coupling Reaction: The final step involves coupling the brominated benzofuran derivative with a chromenone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced benzofuran derivatives.

    Substitution: Aminated or thiolated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Researchers study its pharmacokinetics, pharmacodynamics, and potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-hydroxy-2H-chromen-2-one
  • 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-ethoxy-2H-chromen-2-one
  • 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is unique due to the specific combination of bromine, methyl, and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOHYHXQNBMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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